2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further connected to a purine derivative. The presence of these functional groups imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of the 9-methyl-9H-purine-6-yl derivative. This can be achieved through alkylation reactions using appropriate alkyl halides.
Piperazine Substitution: The next step involves the introduction of the piperazine ring. This is usually done through nucleophilic substitution reactions where the purine derivative reacts with piperazine under basic conditions.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring with a nitrile group. This can be achieved through cyclization reactions using suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce amine-substituted pyridine compounds.
Scientific Research Applications
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may interact with various enzymes, altering their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives are explored for their anti-tubercular activity.
Uniqueness
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its combination of a purine derivative with a piperazine and pyridine ring. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-8-12(9-17)2-3-18-13/h2-3,8,10-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGOPQBKQVQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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